

Keto Lovastatin: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Keto lovastatin**, a significant impurity of the cholesterol-lowering drug, Lovastatin.[1][2][3] This document outlines its chemical structure, physicochemical properties, and relevant experimental methodologies.

Chemical Structure and Identification

Keto lovastatin is chemically identified as (1S, 3R, 7S, 8S, 8aR)-8-(2-((2R, 4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl)ethyl)-3, 7-dimethyl-1, 2, 3, 7, 8, 8a-hexahydronaphthalen-1-yl 2-methyl-3-oxobutanoate.[4][5] It is also referred to as Monacolin X.[6]

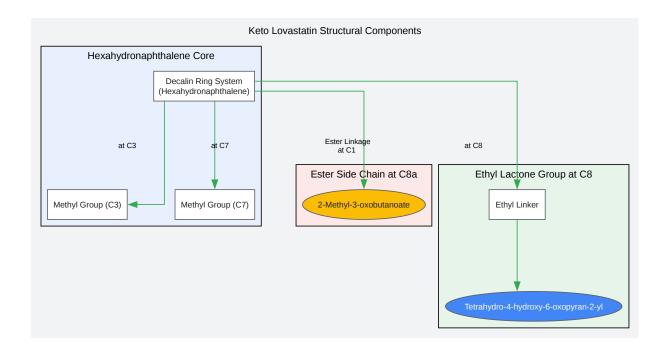
Molecular Formula: $C_{24}H_{34}O_{6}[1][2][4][6]$

Molecular Weight: 418.52 g/mol [1][2][4][6]

CAS Number: 96497-73-3[2][4][5][6]

The chemical structure of **Keto lovastatin** is closely related to its parent compound, Lovastatin, with a key difference in the side chain. The following diagram illustrates the core structural components of **Keto lovastatin**.





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Caption: A diagram illustrating the main functional components of the **Keto lovastatin** molecule.

Physicochemical and Analytical Data

The following table summarizes the available quantitative data for a reference sample of **Keto lovastatin**.



Parameter	Value	Reference
Physical Description	Off-White Solid	[7]
HPLC Purity	94.22 %	[7]
Weight Loss by TGA	1.56 %	[7]
Potency	92.75 %	[7]
Solubility	Acetonitrile	[7]
Long-Term Storage	2-8 °C	[7]

Experimental Protocols

While a specific protocol for the synthesis of **Keto lovastatin** is not readily available in the surveyed literature, its formation is understood as part of the broader biosynthesis of Lovastatin and as a potential degradation product. The biosynthesis of Lovastatin is a complex process involving iterative type I polyketide synthases (PKSs), specifically encoded by genes such as lovB and lovF.[8][9]

Analytical Methodologies for Detection and Quantification

The analysis of Lovastatin and its impurities, including **Keto lovastatin**, is typically performed using High-Performance Liquid Chromatography (HPLC). The following is a summary of a validated method for the analysis of Lovastatin extended-release tablets, which can be adapted for the analysis of **Keto lovastatin**.[10]

Instrumentation:

- HPLC System: Waters Alliance 2695 or Agilent 1260 Infinity series with a Photodiode Array (PDA) detector.[10]
- Column: CORTECS C18, 90Å, (4.6 x 150) mm, 2.7 μm (L1) column from Waters.[10]

Chromatographic Conditions:

Column Temperature: 25°C[10]



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• Flow Rate: 1.0 mL/min[10]

Injection Volume: 10 μL[10]

Autosampler Temperature: 8°C[10]

 PDA Detection Wavelength: 190-400 nm, with specific detection at 238 nm for most impurities.[10]

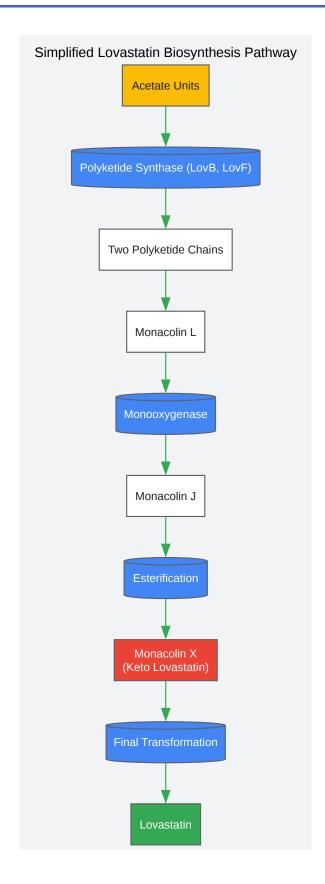
Run Time: 60 minutes[10]

A forced degradation study on Lovastatin demonstrated that the parent drug is susceptible to degradation under acid, base, oxidation, heat, humidity, and light conditions, which can lead to the formation of various impurities.[10]

Signaling Pathways and Biosynthesis

The biosynthesis of Lovastatin, from which **Keto lovastatin** is derived, is a multi-step enzymatic process. The core polyketide structure is assembled by a type I polyketide synthase. The following diagram illustrates a simplified workflow of the Lovastatin biosynthesis pathway.





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Caption: A flowchart of the key steps in the biosynthesis of Lovastatin, highlighting the formation of Monacolin X (**Keto Lovastatin**) as an intermediate.[11]

Conclusion

Keto lovastatin is a critical impurity to monitor in the manufacturing and quality control of Lovastatin. A thorough understanding of its chemical structure and properties, along with robust analytical methods for its detection, are essential for ensuring the safety and efficacy of Lovastatin-based therapies. Further research into the specific synthetic pathways and degradation mechanisms leading to the formation of **Keto lovastatin** could provide valuable insights for process optimization and impurity control in pharmaceutical development.

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